![molecular formula C18H19FN6O3S B2996767 3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1351594-68-7](/img/structure/B2996767.png)
3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
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Description
3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19FN6O3S and its molecular weight is 418.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactive Applications
Some studies have focused on the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety, which showed in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Receptor Interactions
Compounds with the piperazine moiety have been evaluated for their affinity towards dopamine D-2 and serotonin 5-HT2 receptors, providing insights into their potential as noncataleptogenic, centrally acting agents (Perregaard et al., 1992). Additionally, derivatives have shown selective affinity for D4 dopamine receptors and induced penile erection in vivo, suggesting a unique mechanism of action (Enguehard-Gueiffier et al., 2006).
Antiviral and Antibacterial Properties
Other research highlights include the discovery of compounds like R 61837 as potent inhibitors of rhinoviruses, demonstrating significant antiviral properties at concentrations not inhibitory to cell growth (Andries et al., 2005). Piperazinyl oxazolidinone derivatives have also been investigated for their activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, showing potential as novel antibacterial agents (Tucker et al., 1998).
Anti-Inflammatory and Analgesic Agents
The synthesis and biological evaluation of aromatic sulfonamide derivatives as anti-inflammatory and analgesic agents have also been explored, revealing compounds with activities comparable to reference drugs and a safe profile on the gastrointestinal tract (Abbas et al., 2016).
properties
IUPAC Name |
3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S/c1-28-16-3-2-14(12-15(16)19)29(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAQBAITDFETGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine |
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